[1-(difluoromethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-(difluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound with the molecular formula C5H6F2N2O and a molecular weight of 148.11 g/mol . It is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a methanol group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-imidazol-2-yl]methanol typically involves the difluoromethylation of imidazole derivatives. One common method includes the reaction of imidazole with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluoromethyl-imidazole carboxylic acid.
Reduction: Formation of difluoromethyl-imidazole derivatives.
Substitution: Formation of various substituted imidazole compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules .
- Employed in the study of difluoromethylation reactions and their mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- [1-(chloromethyl)-1H-imidazol-2-yl]methanol
- [1-(bromomethyl)-1H-imidazol-2-yl]methanol
Comparison:
- [1-(difluoromethyl)-1H-imidazol-2-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties .
- Compared to [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol , the difluoromethyl derivative has different lipophilicity and reactivity .
- The chloromethyl and bromomethyl derivatives exhibit different reactivity patterns and biological activities due to the presence of halogen atoms with varying electronegativities .
Properties
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBVTLKZYRPEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875858-83-6 |
Source
|
Record name | [1-(difluoromethyl)-1H-imidazol-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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